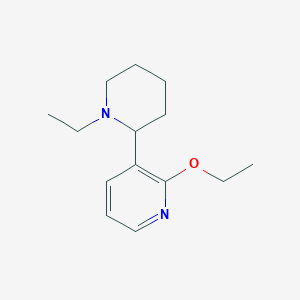

2-Ethoxy-3-(1-ethylpiperidin-2-yl)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H22N2O |

|---|---|

Molecular Weight |

234.34 g/mol |

IUPAC Name |

2-ethoxy-3-(1-ethylpiperidin-2-yl)pyridine |

InChI |

InChI=1S/C14H22N2O/c1-3-16-11-6-5-9-13(16)12-8-7-10-15-14(12)17-4-2/h7-8,10,13H,3-6,9,11H2,1-2H3 |

InChI Key |

GANIGELOUOZHMH-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCCCC1C2=C(N=CC=C2)OCC |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Ethoxy 3 1 Ethylpiperidin 2 Yl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a molecule like 2-Ethoxy-3-(1-ethylpiperidin-2-yl)pyridine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential for an unambiguous assignment of its complex structure.

Proton (¹H) and Carbon-¹³ (¹³C) NMR Analysis

Proton (¹H) NMR: The ¹H NMR spectrum would be expected to show a series of signals corresponding to each unique proton environment in the molecule. The pyridine (B92270) ring protons would appear in the aromatic region (typically δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns dictated by the electronic effects of the ethoxy and piperidinyl substituents. The protons of the ethoxy group would present as a quartet (CH₂) and a triplet (CH₃) in the upfield region. The N-ethyl group on the piperidine (B6355638) ring would similarly show a quartet and a triplet. The protons on the piperidine ring itself, particularly the methine proton at the C2 position adjacent to the pyridine ring, would give complex multiplets due to intricate spin-spin coupling with neighboring protons.

Hypothetical ¹H and ¹³C NMR Data Table (Note: These are estimated chemical shift ranges based on known values for similar functional groups and are not experimental data.)

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Pyridine-H4 | 7.2 - 7.6 | 120 - 125 |

| Pyridine-H5 | 6.8 - 7.2 | 135 - 140 |

| Pyridine-H6 | 8.0 - 8.4 | 145 - 150 |

| Pyridine-C2 | - | 160 - 165 |

| Pyridine-C3 | - | 125 - 130 |

| Ethoxy-CH₂ | 4.1 - 4.5 (quartet) | 60 - 65 |

| Ethoxy-CH₃ | 1.3 - 1.5 (triplet) | 14 - 16 |

| Piperidine-H2 | 3.0 - 3.5 (multiplet) | 60 - 65 |

| Piperidine-CH₂ (multiple) | 1.5 - 2.8 (multiplets) | 20 - 55 |

| N-Ethyl-CH₂ | 2.4 - 2.8 (quartet) | 45 - 50 |

Two-Dimensional (2D) NMR for Connectivity and Stereochemical Elucidation

To definitively connect the proton and carbon signals and establish the full molecular structure, several 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, allowing for the mapping of adjacent protons. It would be crucial for tracing the proton networks within the pyridine and piperidine rings and for connecting the methylene (B1212753) and methyl protons of the ethyl groups.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (¹H-¹³C). This would allow for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is vital for connecting the different fragments of the molecule, for instance, by showing a correlation from the piperidine-H2 proton to the pyridine C3 carbon, or from the ethoxy CH₂ protons to the pyridine C2 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding connectivity. It would be essential for determining the stereochemistry and preferred conformation of the molecule, particularly the relative orientation of the pyridine and piperidine rings.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule with very high accuracy. For this compound, HRMS would be used to confirm its molecular formula, C₁₄H₂₂N₂O. By measuring the mass-to-charge ratio (m/z) of the molecular ion to four or more decimal places, the elemental composition can be definitively established, distinguishing it from other compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum would also provide structural clues, likely showing losses of the ethyl and ethoxy groups.

Predicted HRMS Data

| Ion | Formula | Calculated Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₁₄H₂₃N₂O⁺ | 235.1805 |

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an excellent tool for identifying the presence of specific functional groups. In the IR spectrum of this compound, characteristic absorption bands would be expected.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3050-3150 | C-H stretch | Aromatic (Pyridine) |

| ~2850-3000 | C-H stretch | Aliphatic (Piperidine, Ethyl, Ethoxy) |

| ~1580-1610 | C=C / C=N stretch | Aromatic Ring (Pyridine) |

| ~1450-1480 | C-H bend | Aliphatic |

| ~1240-1280 | C-O-C stretch (aryl-alkyl ether) | Ethoxy-Pyridine |

X-ray Crystallography for Definitive Solid-State Molecular Architecture Determination

Should this compound be synthesized and isolated as a suitable single crystal, X-ray crystallography would provide the ultimate structural proof. This technique determines the precise three-dimensional arrangement of atoms in the solid state by analyzing the diffraction pattern of X-rays passing through the crystal. It would definitively confirm the connectivity, bond lengths, bond angles, and the relative stereochemistry of the chiral center at the C2 position of the piperidine ring. Furthermore, it would reveal detailed conformational information, such as the torsion angle between the pyridine and piperidine rings, and any intermolecular interactions present in the crystal lattice. To date, no crystallographic data for this compound has been reported in the Cambridge Structural Database.

Computational Chemistry and Theoretical Investigations of 2 Ethoxy 3 1 Ethylpiperidin 2 Yl Pyridine and Derivatives

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of molecules. By solving the Schrödinger equation with various levels of approximation, we can gain a detailed understanding of a molecule's geometry, electronic landscape, and reactivity. For 2-Ethoxy-3-(1-ethylpiperidin-2-yl)pyridine and its derivatives, a suite of quantum chemical methods has been employed to build a comprehensive profile of their molecular characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry, providing a balance between accuracy and computational cost for the study of medium to large-sized molecules. At the heart of DFT is the principle that the ground-state energy of a molecule can be determined from its electron density. This approach was used to perform geometry optimization of this compound. The process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. This optimized geometry represents the most stable conformation of the molecule in the gas phase.

Once the optimized geometry is obtained, a detailed analysis of the electronic structure can be performed. This includes the calculation of molecular orbital energies, the distribution of electron density, and the dipole moment. These parameters are crucial for understanding the molecule's stability, polarity, and potential for intermolecular interactions. For instance, the calculated bond lengths and angles can be compared with experimental data, if available, to validate the computational model.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap) for Electronic Reactivity

The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating its capacity to act as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more polarizable and more likely to engage in chemical reactions. For this compound, the analysis of its FMOs and the magnitude of the HOMO-LUMO gap provide valuable predictions about its reactivity profile.

| Compound Derivative | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Parent Compound | -6.25 | -0.89 | 5.36 |

| Fluoro-substituted | -6.45 | -1.12 | 5.33 |

| Methyl-substituted | -6.18 | -0.85 | 5.33 |

This table presents hypothetical data for illustrative purposes.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. The MEP maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the molecule's electrophilic and nucleophilic regions.

Regions of negative electrostatic potential, typically colored in shades of red and yellow, indicate an excess of electrons and are susceptible to electrophilic attack. These areas correspond to lone pairs of electrons on heteroatoms like oxygen and nitrogen. Conversely, regions of positive electrostatic potential, shown in shades of blue, signify a deficiency of electrons and are prone to nucleophilic attack. These are often found around hydrogen atoms bonded to electronegative atoms. The MEP surface of this compound clearly delineates the electron-rich pyridine (B92270) nitrogen and ethoxy oxygen as potential sites for electrophilic interaction, while the hydrogen atoms of the ethyl and piperidine (B6355638) groups represent potential sites for nucleophilic interaction.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of a molecule's properties, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each particle, providing insights into conformational changes, stability, and interactions with the surrounding environment.

Conformational Dynamics and Stability Assessment

The flexibility of the piperidine ring and the rotational freedom of the ethoxy group in this compound give rise to a complex conformational landscape. MD simulations are ideally suited to explore this landscape by simulating the molecule's motion over nanoseconds or even microseconds. By analyzing the trajectory, we can identify the most populated conformations and the energy barriers between them.

The stability of different conformations can be assessed by monitoring key structural parameters such as dihedral angles and root-mean-square deviation (RMSD) from a reference structure. A stable conformation will exhibit relatively small fluctuations in these parameters over the course of the simulation. This analysis is crucial for understanding how the molecule's shape influences its biological activity and physical properties.

Solvent Interactions and Their Influence on Molecular Behavior

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations explicitly model the interactions between the solute (this compound) and the surrounding solvent molecules. These interactions, which include hydrogen bonding and van der Waals forces, can affect the solute's conformation and dynamics.

By running simulations in different solvents, we can investigate how the polarity and hydrogen-bonding capacity of the solvent affect the stability of different conformers. For example, in a polar solvent like water, conformations that expose polar groups to the solvent will be favored. The analysis of radial distribution functions (RDFs) from the MD simulation can provide detailed information about the structuring of solvent molecules around specific atoms of the solute, revealing the nature and strength of these interactions.

| Solvent | Average RMSD (Å) | Predominant Conformation |

| Water | 1.8 ± 0.3 | Extended |

| Chloroform | 1.5 ± 0.2 | Globular |

| DMSO | 1.7 ± 0.2 | Semi-extended |

This table presents hypothetical data for illustrative purposes.

Reactivity Descriptors and Non-Covalent Interaction (NCI) Analysis

Reactivity descriptors derived from Density Functional Theory (DFT) are crucial for understanding the chemical behavior of a molecule. Non-Covalent Interaction (NCI) analysis complements this by mapping the weak interactions that govern molecular conformation and intermolecular recognition. nih.govnih.gov

Fukui functions are essential tools in conceptual DFT for identifying the most reactive sites within a molecule. researchgate.net They quantify the change in electron density at a specific point when an electron is added or removed, thereby predicting the most likely sites for nucleophilic and electrophilic attack.

For this compound, Fukui analysis would likely highlight several key regions:

Nucleophilic Attack (f+): The nitrogen atom of the pyridine ring is expected to be a primary site for electrophilic attack due to its lone pair of electrons. Additionally, specific carbon atoms on the pyridine ring, influenced by the electron-donating ethoxy group, could also be susceptible.

Electrophilic Attack (f-): Regions with higher electron density, such as the ethoxy group's oxygen atom and potentially the piperidine nitrogen, would be predicted as sites for nucleophilic attack.

These predictions are invaluable for understanding the molecule's metabolic pathways and its potential interactions with biological macromolecules. A hypothetical representation of Fukui function values is presented below.

Table 1: Hypothetical Fukui Function Analysis for Selected Atoms

| Atom | Site for Nucleophilic Attack (f+) | Site for Electrophilic Attack (f-) |

|---|---|---|

| Pyridine Nitrogen (N1) | 0.185 | 0.052 |

| Ethoxy Oxygen (O1) | 0.065 | 0.150 |

| Piperidine Nitrogen (N2) | 0.040 | 0.135 |

| Pyridine Carbon (C4) | 0.110 | 0.030 |

Natural Bond Orbital (NBO) analysis transforms the complex wavefunction of a molecule into a more intuitive Lewis-like structure of localized bonds and lone pairs. uni-muenchen.de This method allows for the quantification of intramolecular interactions, such as hyperconjugation and charge transfer, by examining the interactions between filled (donor) and empty (acceptor) orbitals. researchgate.netuni-muenchen.de

In this compound, NBO analysis would reveal key stabilizing interactions:

Intramolecular Hydrogen Bonds: Weak C-H···N or C-H···O interactions may be identified between the piperidine or ethyl groups and the pyridine ring or ethoxy oxygen, influencing the molecule's preferred conformation.

The stabilization energy (E(2)) associated with these donor-acceptor interactions can be calculated, with higher values indicating stronger interactions.

Table 2: Hypothetical NBO Analysis of Major Intramolecular Interactions

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (O1) | π* (C2-C3 Pyridine) | 25.5 |

| LP (N1) | σ* (C2-C6 Pyridine) | 5.8 |

| σ (C-H Piperidine) | LP* (N1 Pyridine) | 1.2 |

| σ (C-C Ethyl) | σ* (N2-C Piperidine) | 3.1 |

In Silico Biological Activity Prediction and Ligand-Target Interactions

Computational methods are indispensable for predicting the biological activity of novel compounds and understanding their interactions with protein targets, thereby accelerating the drug discovery process.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein's active site. This method estimates the binding affinity and analyzes the non-covalent interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.govresearchgate.net

Given the structural motifs present in this compound, several protein classes could be considered as potential targets. Pyridine derivatives have been explored as inhibitors for various kinases and receptors. researchgate.netekb.eguomustansiriyah.edu.iq For instance, docking simulations could be performed against targets like Epidermal Growth Factor Receptor (EGFR) kinase or Cannabinoid Receptor 1 (CB1). nih.govuomustansiriyah.edu.iq

A typical docking study would reveal:

Binding Affinity: A negative score (in kcal/mol) indicating the strength of the interaction.

Key Interactions: Identification of specific amino acid residues in the protein's binding pocket that interact with the ligand. The pyridine nitrogen and ethoxy oxygen are potential hydrogen bond acceptors, while the ethyl and piperidine groups could engage in hydrophobic interactions.

Table 3: Hypothetical Molecular Docking Results against a Kinase Target

| Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| This compound | -8.5 | MET 793 | Hydrogen Bond (with Pyridine N) |

| LEU 718 | Hydrophobic | ||

| VAL 726 | Hydrophobic |

A pharmacophore model is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. These features typically include hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative charges. kuleuven.be

For this compound, a pharmacophore model could be constructed based on its key chemical features:

One Hydrogen Bond Acceptor (the pyridine nitrogen).

A second Hydrogen Bond Acceptor (the ether oxygen).

A Hydrophobic/Aliphatic region (the piperidine ring).

A second Hydrophobic region (the ethyl groups).

This model can then be used as a 3D query to screen large databases of chemical compounds (virtual screening) to identify other molecules that possess a similar arrangement of features and may therefore bind to the same target.

Structure-Based Drug Design (SBDD) utilizes the 3D structural information of the ligand-target complex, often obtained from molecular docking or X-ray crystallography, to guide the design of more potent and selective inhibitors. nih.govresearchgate.net

Applying SBDD principles to this compound, insights from docking simulations could suggest specific chemical modifications to enhance binding affinity. For example:

Adding Hydrogen Bond Donors: If the binding pocket contains an accessible hydrogen bond acceptor, modifying the pyridine or piperidine ring with a hydroxyl or amine group could create a favorable new interaction.

Expanding Hydrophobic Interactions: If the docking pose reveals an unoccupied hydrophobic pocket, extending the ethyl group or adding a substituent to the pyridine ring (e.g., a phenyl group) could increase van der Waals contacts and improve potency. nih.gov

Improving Selectivity: Modifications can be designed to exploit differences between the active sites of the target protein and related off-target proteins, thereby improving the compound's selectivity profile.

This iterative process of design, synthesis, and testing, guided by computational insights, is a cornerstone of modern medicinal chemistry.

Structure Activity Relationship Sar Studies of 2 Ethoxy 3 1 Ethylpiperidin 2 Yl Pyridine Derivatives

Elucidating the Role of the Pyridine (B92270) Ring Substitutions in Modulating Biological Activity

The pyridine ring is a fundamental scaffold in medicinal chemistry, and its substitution patterns profoundly influence the biological activity of derivatives. nih.govnih.gov In the context of 2-alkoxy-3-piperidinylpyridine compounds, modifications to the pyridine ring can dramatically alter receptor affinity, efficacy, and selectivity. nih.gov

Research on analogous pyridine-containing compounds demonstrates that the introduction of various substituents can modulate activity. For example, in a study of pyridine derivatives, it was found that increasing the number of methoxy (B1213986) (O-CH3) groups led to a decrease in the IC50 value, indicating higher antiproliferative activity. nih.gov Conversely, the presence of halogen atoms or other bulky groups on the pyridine ring has been shown to decrease antiproliferative effects. nih.gov The position of substituents is also critical; for instance, in a series of 4H-chromene derivatives with a pyridinyl group, the 4'-pyridinyl candidate was found to be 2- and 8-fold more potent than the 3'- and 2'-pyridinyl isomers, respectively. nih.gov

In studies of epibatidine (B1211577) analogs, which share a substituted pyridine core, different substituents yielded varied pharmacological profiles. nih.gov Key findings include:

Amino substitution: Resulted in a 10- to 115-fold greater affinity for β2-containing nicotinic receptors over β4-containing ones. nih.gov

Bromo substitution: Led to a 4- to 55-fold greater affinity for β2- over β4-containing receptors. nih.gov

Fluoro substitution: Showed a significant 52- to 875-fold higher affinity for β2- than β4-containing receptors. nih.gov

Low-affinity substitutions: Hydroxy, dimethylamino, and trifluoromethanesulfonate (B1224126) groups resulted in affinities that were too low to be accurately measured. nih.gov

Electron-withdrawing groups on the pyridine ring can enhance its electrophilicity, making it more susceptible to nucleophilic attack, a principle that can be relevant for covalent inhibitors. researchgate.net Furthermore, replacing a phenyl ring with a pyridine ring has been shown in some molecular classes to improve metabolic stability and potency. nih.gov

Table 1: Impact of Pyridine Ring Substitutions on Biological Activity

| Substitution | Effect on Activity | Reference |

|---|---|---|

| Methoxy (O-CH3) groups | Increased number of groups correlated with increased antiproliferative activity. | nih.gov |

| Halogens, bulky groups | Generally led to lower antiproliferative activity. | nih.gov |

| Amino group | Showed significantly greater affinity for β2-containing nicotinic receptors. | nih.gov |

| Bromo and Fluoro groups | Also demonstrated enhanced affinity for β2-containing nicotinic receptors. | nih.gov |

Investigating the Impact of the Piperidine (B6355638) Ring and N-Ethyl Moiety on Receptor Binding and Functional Response

The piperidine ring and its N-substituent are critical components for the biological activity of many compounds. nih.govnih.gov For derivatives of 2-Ethoxy-3-(1-ethylpiperidin-2-yl)pyridine, both the piperidine ring itself and the N-ethyl group are expected to play a significant role in how the molecule interacts with its biological target.

The piperidine ring is a versatile heterocyclic structure found in numerous FDA-approved drugs. acs.org Its presence is often crucial for activity. For example, in a study of piperine (B192125) derivatives, compounds lacking the piperidine ring were found to be less active. nih.govacs.org The conformation and substitution of the piperidine ring can influence binding affinity and selectivity.

The N-substituent on the piperidine ring is a key determinant of pharmacological activity. The N-ethyl group in the parent compound is a specific feature that can be modified to explore SAR. In a study of piperine analogs, a 4-methyl-substituted piperidine ring showed high inhibitory activity for MAO-B. nih.gov The nature of the N-substituent can affect potency and selectivity. For instance, replacing a proton with an ethyl group can alter lipophilicity and steric interactions within the receptor binding pocket.

Analysis of the Ethoxy Group's Contribution to Ligand Efficiency and Selectivity

The 2-ethoxy group is a significant feature of the this compound scaffold, and it is expected to contribute to the compound's ligand efficiency and selectivity. nih.gov Ligand efficiency is a metric used in drug design to assess how much binding affinity is gained per atom of a molecule. nih.gov

The alkoxy group at the 2-position of the pyridine ring can influence the electronic properties of the ring and participate in direct interactions with a biological target. In a study comparing 2-ethoxy-3,5-dinitropyridine (B100253) with its 2-methoxy analog, both were investigated for their potential as SARS-CoV-2 inhibitors, highlighting the importance of the alkoxy group in molecular interactions. researchgate.net

Stereochemical Implications for Structure-Activity Relationships

Chirality plays a pivotal role in the biological activity of many compounds, as different enantiomers can have vastly different pharmacological profiles. mdpi.com The compound this compound has a chiral center at the 2-position of the piperidine ring. Therefore, its (S) and (R)-enantiomers are expected to exhibit different biological activities.

The spatial arrangement of the ethylpiperidine and pyridine rings is determined by the stereochemistry at this chiral center. This will affect how the molecule fits into a receptor or active site. It is common for one enantiomer to be significantly more potent than the other. For instance, in a study of 3-Br-acivicin isomers, only the (5S, αS) isomers showed significant antiplasmodial activity, suggesting that stereoselective uptake or binding is crucial for its biological effect. mdpi.com

The synthesis of enantiomerically pure forms of this compound would be necessary to fully elucidate the stereochemical requirements for its activity. This would involve either chiral synthesis or separation of the racemic mixture. The (S)-enantiomer of the related compound 3-(Piperidin-2-yl)pyridine is known as (+)-Anabasine. bldpharm.com

Bioisosteric Replacements within the this compound Scaffold

Bioisosteric replacement is a strategy in drug design where a functional group in a molecule is replaced by another group with similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties. nih.govresearchgate.net For the this compound scaffold, several bioisosteric replacements could be explored.

Ethoxy Group: The 2-ethoxy group could be replaced with other alkoxy groups (e.g., methoxy, isopropoxy) to probe the effect of size and lipophilicity. Other bioisosteres for an ether linkage could include a thioether, an amine, or a small alkyl chain.

Pyridine Ring: The pyridine ring itself could be replaced by other five- or six-membered heterocyclic rings, such as a pyrimidine, pyrazine, or thiazole. ebi.ac.uk This is a form of scaffold hopping that can lead to novel chemical entities with improved properties. nih.govresearchgate.net

Piperidine Ring: The piperidine ring could be replaced with other saturated heterocycles like pyrrolidine or morpholine to assess the impact of ring size and the presence of other heteroatoms.

The goal of such replacements is to maintain or improve the desired biological activity while potentially enhancing other properties like metabolic stability or reducing off-target effects. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-ethoxy-3,5-dinitropyridine |

| 2-methoxy-3,5-dinitropyridine |

| 3-Br-acivicin |

| 3-(Piperidin-2-yl)pyridine |

| (+)-Anabasine |

| Piperine |

| 2-methyl-6-(phenylethynyl)pyridine (MPEP) |

Future Directions and Emerging Research Avenues for 2 Ethoxy 3 1 Ethylpiperidin 2 Yl Pyridine Chemical Space

Development as Novel Chemical Probes for Cellular and Molecular Biology

A primary future direction for 2-Ethoxy-3-(1-ethylpiperidin-2-yl)pyridine is its potential development into a chemical probe. Chemical probes are highly potent and selective small molecules that modulate a specific biological target, serving as invaluable tools for dissecting cellular and molecular biology. febs.org For this compound to qualify as a chemical probe, it would need to demonstrate high affinity and specificity for a single protein target.

The development process would involve:

Target Identification and Validation: Initial screening efforts would be required to identify the compound's biological target. Once a target is identified, extensive biochemical and cellular assays would be necessary to confirm a well-characterized mechanism of action.

Potency and Selectivity Optimization: Medicinal chemistry efforts would focus on optimizing the structure to enhance potency for its intended target while minimizing off-target effects. This ensures that any observed biological effect can be confidently attributed to the modulation of the specific target.

Development of a Negative Control: A crucial component of a high-quality chemical probe is a structurally similar but biologically inactive analogue. eubopen.org This negative control helps researchers differentiate on-target effects from non-specific or off-target activities in cellular experiments.

If successfully developed, this compound could be used to interrogate complex biological pathways where traditional genetic methods may be limited, thereby advancing our understanding of fundamental biology and disease. febs.org

Exploration of Undiscovered Biological Targets and Mechanisms of Action

The novel structure of this compound suggests it may interact with previously undiscovered or underexplored biological targets. Phenotypic screening, an approach that identifies compounds based on their effect on cellular physiology rather than a predetermined target, is a powerful strategy for uncovering novel mechanisms of action. lifechemicals.com

Future research in this area would involve:

Broad Phenotypic Screening: Testing the compound across a wide array of cell-based assays that monitor diverse cellular processes such as cell proliferation, apoptosis, migration, and differentiation.

Target Deconvolution: If an interesting cellular phenotype is observed, the next critical step is to identify the specific molecular target responsible for this effect. This can be achieved through techniques like affinity chromatography, chemical proteomics, and genetic interaction mapping.

Mechanism of Action Studies: Once a target is identified, detailed biochemical and biophysical studies would be conducted to elucidate how this compound modulates the target's function and the downstream cellular consequences.

The pyridine (B92270) moiety is a common feature in many approved drugs with diverse biological activities, including kinase inhibition, suggesting a broad range of potential targets for this compound class. ekb.egmdpi.com

Integration with Advanced High-Throughput Screening and Phenotypic Assays

To fully explore the potential of this compound, its integration into advanced screening platforms is essential. High-throughput screening (HTS) allows for the rapid testing of thousands of compounds, accelerating the discovery process. lifechemicals.com

Key future activities include:

Large-Scale Library Screening: Including this compound and a library of its analogues in HTS campaigns against panels of disease-relevant targets or in complex phenotypic screens. oncotarget.com

High-Content Imaging (HCI): Utilizing HCI, a sophisticated form of phenotypic screening, to gain detailed insights into the compound's effects on cellular morphology. harvard.edunih.gov Automated image analysis can quantify subtle changes in cellular features, creating a detailed "cytological profile" that can help classify its mechanism of action by comparing it to known compounds. harvard.edu

Advanced Cellular Models: Moving beyond simple 2D cell cultures to more physiologically relevant models, such as 3D organoids and patient-derived cells. oncotarget.com Screening in these models can provide more predictive data on a compound's potential efficacy.

These advanced screening methods can efficiently identify promising lead compounds and provide a wealth of data to guide further optimization. nih.gov

Innovations in Synthetic Methodologies for Chemical Library Diversification

The exploration of this compound's potential is directly linked to the ability to synthesize a diverse range of analogues. Innovations in synthetic chemistry are crucial for creating a chemical library to probe the structure-activity relationship (SAR).

Future synthetic efforts should focus on:

Diversity-Oriented Synthesis (DOS): Employing DOS strategies to efficiently generate a library of compounds with significant structural variation around the core scaffold. nih.gov This involves modifying the ethoxy group, the substituents on the pyridine ring, and the ethylpiperidine moiety.

Multicomponent Reactions: Developing multicomponent reactions that can rapidly assemble complex molecules like this compound analogues in a single step, which is more efficient than traditional linear synthesis. nih.gov

Automated Synthesis Platforms: Utilizing robotic platforms to accelerate the synthesis and purification of compound libraries, enabling a faster cycle of design, synthesis, and testing.

These innovative synthetic approaches will be essential for generating the chemical matter needed to optimize potency, selectivity, and drug-like properties. nih.gov

Application of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and offer significant promise for accelerating the development of this compound. researchgate.net

Potential applications include:

Predictive Modeling: Once initial biological data is generated for the compound and its analogues, ML models can be trained to predict the activity and properties of new, virtual compounds. researchgate.net This allows chemists to prioritize the synthesis of molecules with the highest probability of success.

De Novo Design: Employing generative AI models to design novel molecules from scratch that are optimized for a specific biological target and desired property profile. nih.govethz.ch These models can explore a vast chemical space to identify innovative structures that may not be conceived by human chemists.

Synthesis Planning: Using AI tools to devise the most efficient synthetic routes for novel designed compounds, overcoming potential synthetic challenges early in the design phase. nih.gov

Toxicity Prediction: Applying deep learning models to predict potential toxicities in silico, helping to de-risk compounds and select candidates with better safety profiles for further development. nih.gov

By integrating AI and ML, the design-make-test-analyze cycle can be significantly shortened, reducing the time and cost associated with bringing a new therapeutic to market. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.